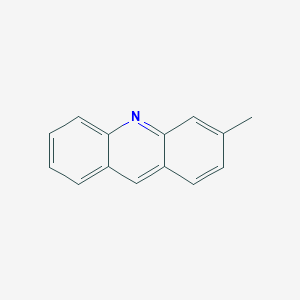

3-Methylacridine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

4740-12-9 |

|---|---|

分子式 |

C14H11N |

分子量 |

193.24 g/mol |

IUPAC 名称 |

3-methylacridine |

InChI |

InChI=1S/C14H11N/c1-10-6-7-12-9-11-4-2-3-5-13(11)15-14(12)8-10/h2-9H,1H3 |

InChI 键 |

JHPMXDKTYFNDMT-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=NC3=CC=CC=C3C=C2C=C1 |

产品来源 |

United States |

Synthetic Strategies and Chemical Derivatization of 3 Methylacridine

Established Synthesis Pathways for 3-Methylacridine

The construction of the this compound core can be achieved through several established synthetic methodologies, primarily involving cyclization reactions to form the central pyridine (B92270) ring.

Friedländer Synthesis and Related Methods

While the classic Friedländer synthesis, the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a fundamental method for quinoline (B57606) synthesis, its application is also relevant in the context of acridines. thieme-connect.de More specifically, this compound itself serves as a valuable precursor or "synthon" in subsequent Friedländer-type reactions to build more complex fused heterocyclic systems.

A notable example is the synthesis of 4-aminoacridine-3-carbaldehyde, a versatile Friedländer synthon, which starts from this compound. clockss.org The process involves a four-step sequence:

Nitration: this compound is nitrated with fuming nitric acid in sulfuric acid to produce 3-methyl-4-nitroacridine. clockss.org

Enamine Formation: The nitro-derivative reacts with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). clockss.org

Oxidative Cleavage: The resulting enamine's double bond is cleaved with sodium periodate (B1199274) (NaIO₄) to yield a nitroaldehyde. clockss.org

Reduction: The nitro group is reduced to an amino group using iron in hydrochloric acid, affording the final 4-aminoacridine-3-carbaldehyde. clockss.org

This aminoaldehyde can then be condensed with various acetylaromatics in a Friedländer reaction to produce complex 2-arylpyrido[3,2-c]acridines. clockss.org

Synthesis from Diphenylamine (B1679370) and Acetic Acid

The Bernthsen acridine (B1665455) synthesis is a classical and direct method for preparing acridines by heating a diphenylamine with a carboxylic acid in the presence of a dehydrating agent, typically zinc chloride. nih.gov To produce this compound specifically, a substituted diphenylamine, namely N-(m-tolyl)aniline (also known as 3-methyldiphenylamine), is required. While the original Bernthsen reaction can suffer from low yields, it remains a fundamental approach.

The general pathway is outlined below:

Reactants : N-(m-tolyl)aniline and a suitable carboxylic acid (e.g., formic acid for an unsubstituted C9 position) are heated together.

Catalyst/Solvent : Zinc chloride (ZnCl₂) is traditionally used as the condensation agent, with reaction temperatures often reaching 200–270°C. thieme-connect.de The use of polyphosphoric acid (PPA) has been reported as an improvement. researchgate.net

Cyclization : The reaction proceeds via electrophilic attack on the unsubstituted phenyl ring of the diphenylamine, followed by cyclization and dehydration to form the this compound skeleton.

The necessary N-aryl amine precursors for these cyclizations, such as N-(m-tolyl)aniline or the corresponding N-arylanthranilic acids, are frequently prepared via the Ullmann condensation. ijpsonline.comnih.gov This reaction involves the copper-catalyzed coupling of an aryl halide (e.g., 2-chlorobenzoic acid) with an arylamine (e.g., m-toluidine). ijpsonline.comacs.org

Synthesis of Functionalized this compound Derivatives

The this compound core is a versatile platform for further functionalization, allowing for the introduction of various substituents that modulate its properties.

Preparation of Amino-Substituted 3-Methylacridines (e.g., 9-amino-3-methylacridine, 3-amino-10-methylacridine)

Amino groups are crucial substituents, often imparting significant biological activity. Their introduction can be achieved through several routes.

9-amino-3-methylacridine: The synthesis of 9-aminoacridines typically proceeds through a 9-chloroacridine (B74977) intermediate. orgsyn.org The synthesis of 9-amino-2-methylacridine has been detailed, providing a clear pathway that can be adapted for the 3-methyl isomer. tandfonline.com The key steps are:

Precursor Synthesis : An Ullmann condensation between 2-chlorobenzoic acid and m-toluidine (B57737) yields N-(3'-methylphenyl)anthranilic acid. ijpsonline.comtandfonline.com

Cyclization : The N-arylanthranilic acid is cyclized by heating with a dehydrating agent like phosphorus oxychloride (POCl₃) to form 9-chloro-3-methylacridine. orgsyn.orgtandfonline.com

Amination : The 9-chloroacridine derivative is highly reactive toward nucleophilic substitution. Treatment with ammonium (B1175870) carbonate in phenol (B47542) replaces the chlorine at the 9-position with an amino group, yielding 9-amino-3-methylacridine. orgsyn.orgtandfonline.com

3-amino-10-methylacridine: This derivative is a cationic acridinium (B8443388) salt. A practical synthesis route begins with the commercially available proflavine (B1679165) (3,6-diaminoacridine). publish.csiro.au

Selective Protection : Proflavine is treated with acetic anhydride (B1165640) in acetic acid to yield the crude mono-acetylated product, 3-acetamido-6-aminoacridine. publish.csiro.au

Deamination : The remaining free amino group at the 6-position is removed via diazotization with sodium nitrite, followed by reduction of the diazonium salt with hypophosphorous acid. publish.csiro.au

Hydrolysis : The acetyl protecting group is removed by hydrolysis to give 3-aminoacridine. publish.csiro.au

N-Methylation : The final step is the quaternization of the heterocyclic nitrogen of 3-aminoacridine with a methylating agent, such as methyl iodide, to form the 3-amino-10-methylacridinium (B14716630) salt.

Synthesis of Carboxylic Acid Derivatives (e.g., 5-methylacridine-4-carboxylic (B1253512) acid)

The introduction of a carboxylic acid group, another key functional handle, is often achieved using the Pfitzinger reaction or its variants. wikipedia.org The synthesis of acridine-4-carboxylic acids involves the condensation of an N-acyl isatin (B1672199) with a base. wikipedia.org For the synthesis of N-substituted acridine carboxylic acids, such as 5-methylacridine-4-carboxylic acid, the reaction would start from an appropriately substituted N-aryl isatin. thieme-connect.de The general mechanism involves the base-catalyzed hydrolysis of the isatin's amide bond, followed by condensation with a ketone, cyclization, and subsequent dehydration/aromatization to form the quinoline-4-carboxylic acid core. wikipedia.org Aromatization of the final ring would yield the acridine system.

Conjugation with Biomolecules and Other Moieties (e.g., esters, N-heterocyclic carbene complexes)

The functional groups on the this compound scaffold can be used to conjugate a wide array of other molecules, including biomolecules and organometallic complexes.

Esters: Acridine derivatives can be readily converted into esters. For instance, 9-amino-3-methylacridine can be condensed with anhydrides, such as phthalic anhydride, under microwave irradiation to form the corresponding dione (B5365651) derivatives.

Biomolecules: Acridine derivatives are frequently conjugated to peptides to enhance or modify their biological activity. For example, 1-nitroacridine derivatives have been successfully reacted with tuftsin (B1682037) and retro-tuftsin peptides via nucleophilic substitution of a phenoxy group at the 9-position. orgsyn.org This strategy allows for the combination of the DNA-intercalating properties of the acridine with the biological targeting of the peptide.

N-Heterocyclic Carbene (NHC) Complexes: Acridine moieties can be incorporated into N-heterocyclic carbene ligands to create novel organometallic complexes. The synthesis typically starts with a 9-chloroacridine derivative. publish.csiro.au

Imidazolium (B1220033) Salt Formation : 9-Chloroacridine is reacted with an N-substituted imidazole (B134444) (e.g., N-methylimidazole) to form an N-(9-acridinyl)imidazolium salt. publish.csiro.aunih.gov

Complexation : This imidazolium salt is a precursor to the NHC ligand. It can be reacted with various metal sources. For example, reaction with silver(I) oxide (Ag₂O) generates a silver-NHC complex. publish.csiro.au This silver complex can then be used in transmetalation reactions to synthesize other metal complexes, such as those with gold(I) or copper(I). publish.csiro.au Direct reaction of the imidazolium salt with palladium(II) chloride (PdCl₂) and a base can also yield palladium-NHC complexes. sciencemadness.org

| Starting Material | Reagents | Product | Reaction Type | Reference(s) |

| This compound | 1. fuming HNO₃, H₂SO₄; 2. DMFDMA; 3. NaIO₄; 4. Fe, HCl | 4-Aminoacridine-3-carbaldehyde | Multi-step/Friedländer Synthon Prep. | clockss.org |

| N-(m-tolyl)aniline | Formic Acid, ZnCl₂ | This compound | Bernthsen Synthesis | thieme-connect.denih.gov |

| N-(3'-methylphenyl)anthranilic acid | 1. POCl₃; 2. Phenol, (NH₄)₂CO₃ | 9-Amino-3-methylacridine | Cyclization/Amination | orgsyn.orgtandfonline.com |

| 3-Aminoacridine | Methylating Agent (e.g., CH₃I) | 3-Amino-10-methylacridinium salt | N-Alkylation | publish.csiro.au |

| 9-Chloroacridine | N-methylimidazole | N-(9-acridinyl)-N'-methyl-imidazolium salt | Salt Formation | publish.csiro.aunih.gov |

| N-(9-acridinyl)-N'-methyl-imidazolium salt | Ag₂O, then AuCl(tht) or CuCl | Acridine-NHC-Gold(I)/Copper(I) Complex | Metal-NHC Complexation | publish.csiro.au |

One-Pot Synthesis Approaches for Acridine Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, have gained significant traction in the synthesis of acridine derivatives. scielo.org.mxredalyc.org These approaches offer numerous advantages, including reduced reaction times, lower consumption of energy and solvents, and simplified purification procedures. scielo.org.mxredalyc.org

A variety of one-pot methods for the synthesis of acridine and its derivatives have been reported, often involving multi-component reactions. For instance, a three-component condensation of aromatic aldehydes, dimedone, and 1-naphthylamine (B1663977) has been successfully employed to produce benzo[c]acridine derivatives. scielo.org.mxredalyc.org This reaction can be facilitated by various catalysts and conditions, including the use of a sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) under solvent-free conditions, which provides excellent yields in a short timeframe. scielo.org.mxredalyc.org

Another notable one-pot approach involves the use of 1,2-diols as precursors to aldehydes. rsc.org In this method, lead tetraacetate is used for the in situ oxidation of 1,2-diols to aldehydes, which then react with dimedone and ammonium acetate (B1210297) to form acridine derivatives. rsc.org This process is characterized by its mild reaction conditions and high tolerance for a broad range of functional groups. rsc.org

Microwave irradiation has also been utilized to accelerate the synthesis of acridine derivatives in one-pot reactions, such as the reaction of a Schiff's base with dimedone. researchgate.net Furthermore, the use of vinyl acetate as a surrogate for acetaldehyde (B116499) in reactions with compounds like dimedone, followed by treatment with ammonia, represents another pathway to acridine derivatives. researchgate.net

While these methods are generally applicable to a wide range of acridine derivatives, specific examples detailing the one-pot synthesis of this compound are not extensively documented in the reviewed literature. However, a one-pot synthesis of fluorinated acridines has been described where pentafluorobenzaldehyde (B1199891) is reacted with para-substituted anilines. crystallography.net In this context, the formation of 3-p-methylanilino-1,2,4-trifluoro-7-methylacridine highlights a key intermediate stage in a one-pot process leading to a methyl-substituted acridine core. crystallography.netugr.esnih.govugr.es

Table 1: Examples of One-Pot Synthesis Approaches for Acridine Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aromatic aldehydes, dimedone, 1-naphthylamine | SBA-Pr-SO3H, solvent-free, 140°C | Benzo[c]acridine derivatives | scielo.org.mxredalyc.org |

| 1,2-diols, dimedone, ammonium acetate | Lead tetraacetate | Acridine derivatives | rsc.org |

| Schiff's base, dimedone | Microwave irradiation | Acridine derivatives | researchgate.net |

| Dimedone, vinyl acetate, ammonia | 2% Sodium hydroxide | Acridine derivatives | researchgate.net |

| Pentafluorobenzaldehyde, p-substituted anilines | Not specified | Fluorinated methylacridine derivatives | crystallography.netugr.esnih.govugr.es |

Methodological Advancements in this compound Synthesis

Advancements in the synthesis of acridine derivatives, including this compound, have been driven by the need for more efficient, selective, and environmentally benign methods. While novel one-pot syntheses represent a significant advancement, other methodological improvements have also been reported.

Recent progress includes the development of new catalytic systems and the use of modern techniques like microwave-assisted synthesis to expedite reactions. sioc-journal.cn For instance, metal-free catalysis is an emerging area aimed at reducing the cost and toxicity associated with metal catalysts. sioc-journal.cn

While specific recent advancements in the primary synthesis of the this compound core are not extensively detailed in the literature, related methodological progress is noteworthy. For example, 9-Methylacridine (B196024) has been identified as a highly effective ligand in the palladium-catalyzed methylation of sp2 centers. rsc.org This highlights the role of methylacridine derivatives in advancing synthetic methodologies for C-H functionalization, a key strategy in modern organic synthesis. rsc.org

Furthermore, the derivatization of pre-formed methylacridines represents another area of methodological advancement. A recent study details the synthesis of acridine-isoxazole hybrids starting from 9-methylacridines. nih.gov The process involves the oxidation of 9-methylacridines to the corresponding aldehydes, conversion to oximes, and subsequent chlorination to form hydroximinoyl chlorides. These intermediates then undergo cycloaddition reactions to yield the desired hybrid molecules. nih.gov While this is a derivatization rather than a de novo synthesis of the acridine core, it showcases advanced synthetic manipulations of a methylacridine scaffold.

The development of novel synthetic routes for complex molecules often relies on retrosynthetic analysis to identify new disconnection strategies. numberanalytics.com The application of such principles, combined with new catalytic methods, is expected to lead to more direct and efficient syntheses of specifically substituted acridines like this compound in the future.

Spectroscopic Characterization and Photophysical Properties of 3 Methylacridine and Its Derivatives

Ultraviolet-Visible Absorption Spectroscopy

The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic systems like acridine (B1665455), these transitions are typically from π to π* orbitals. The UV-Vis spectra of acridine derivatives generally show characteristic absorption bands in the range of 350-450 nm, which are attributed to the π-electron energy levels of the fused ring system. researchgate.net

For a cationic derivative, the methylacridine cation (MeAcr⁺), absorption bands in aqueous solution have been reported with maxima at 357 nm (molar extinction coefficient, ε = 21,400 M⁻¹cm⁻¹) and 415 nm (ε = 4,000 M⁻¹cm⁻¹). researchgate.net However, the specific isomer was not identified as 3-methylacridine. In another study focusing on derivatives of 5-methylacridine-4-carboxylic (B1253512) acid, absorption maxima were noted at 249, 343, 359, and 385 nm. nih.gov

Fluorescence Emission Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. It is a form of photoluminescence that occurs from the lowest singlet excited state (S₁) to the ground state (S₀). The structure of the acridine ring system makes it and its derivatives fluorescent. cymitquimica.com

For instance, a derivative of 5-methylacridine-4-carboxylic acid is reported to have an emission maximum at 433 nm when excited at 385 nm. nih.gov The fluorescence of acridine derivatives is a key feature that makes them useful as fluorescent probes and markers. cymitquimica.com

As with absorption data, specific fluorescence emission spectra for this compound are not detailed in the available scientific literature.

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. This parameter is highly dependent on the molecular structure and its environment.

While methods for determining quantum yields are well-established, specific values for this compound are not reported. For context, the quantum yield of a complex silver derivative of an acridine imidazolium (B1220033) salt was measured to be 2 ± 0.1, which was noted as being similar to that of unsubstituted acridine. rsc.org The quantum yields for 3,6-diaminoacridine derivatives are known to decrease as the GC content of DNA to which they are bound increases. researchgate.net

Stokes Shift Analysis

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant change in molecular geometry or electronic distribution between the ground and excited states.

Specific Stokes shift values for this compound are not documented. However, related compounds show significant shifts. A complex silver derivative of acridine exhibited a Stokes shift of 4393 cm⁻¹. rsc.org A study on 9-styrylacridines reported large Stokes shifts ranging from approximately -5400 to -8700 cm⁻¹, indicating a substantial conformational change in the excited state. nist.gov

Time-Resolved Photophysical Studies

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. google.com This parameter is sensitive to quenching processes and the molecule's local environment. nih.gov

Fluorescence lifetime data for this compound is not available. For related compounds, a variety of lifetimes have been measured. For example, two different complex acridine-silver derivatives displayed average lifetimes of 0.85 ns and 1.46 ns, respectively. rsc.org In studies of 3,6-diaminoacridines bound to DNA, the fluorescence decay was found to follow a two-exponential law, indicating the presence of at least two different emitting environments or sites. researchgate.net

Environmental Sensitivity of Photophysical Behavior (e.g., polarity, pH, H-bonding effects)

The photophysical properties of many fluorescent molecules, including acridines, are highly sensitive to their environment. Factors such as solvent polarity, pH, and the ability to form hydrogen bonds can significantly alter the absorption and emission spectra. ontosight.ai This phenomenon, known as solvatochromism, occurs because changes in the solvent's properties can stabilize the ground and excited states of the fluorophore to different extents. cymitquimica.comontosight.ai

An increase in solvent polarity often leads to a red shift (a shift to longer wavelengths) in the fluorescence emission of polar fluorophores due to the stabilization of the more polar excited state. ontosight.ai The effect of the environment on the spectral characteristics of acridine derivatives like nitracrine (B1678954) has been discussed, emphasizing the influence of non-specific and specific (hydrogen-bonding) interactions. ontosight.ai For 9-styrylacridine derivatives, a clear positive solvatochromism (red shift with increasing solvent polarity) is observed in the fluorescence spectra. nist.gov

While these general principles are well-understood for the acridine family, specific studies quantifying the effect of solvent polarity, pH, or H-bonding on the spectroscopic behavior of this compound with corresponding data tables are not present in the surveyed literature.

Computational Chemistry and Theoretical Modeling of 3 Methylacridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.descispace.comwikipedia.org It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than traditional wavefunction-based methods for larger systems. mpg.de The theory's foundation lies in the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all properties of the system. mpg.de

In the study of 3-Methylacridine and related compounds, DFT calculations are instrumental in understanding their electronic properties. Researchers typically employ hybrid functionals, such as B3LYP or PBE0, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), to optimize the ground-state geometry and calculate key electronic parameters. nih.govtandfonline.comresearchgate.net These calculations provide crucial information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are vital for predicting the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netresearchgate.net For instance, a smaller energy gap generally corresponds to higher chemical reactivity and a red-shift in the absorption spectrum. researchgate.net

Quantum chemical calculations performed on the related compound 9-methylacridine (B196024) have provided mechanistic insights into its properties. researchgate.net The methyl group (–CH₃), being an electron-donating group, influences the electron density distribution across the acridine (B1665455) ring system through inductive and hyperconjugation effects. This, in turn, affects the HOMO and LUMO energy levels. DFT calculations can precisely quantify these effects, revealing how the substitution pattern modulates the electronic landscape of the molecule.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| 9-Aminoacridine (AA) | -5.65 | -1.63 | 4.02 | DFT |

| 9-Methylacridine (MA) | -5.91 | -1.57 | 4.34 | DFT |

| 9-Carboxyacridine (CA) | -6.42 | -2.31 | 4.11 | DFT |

This table presents data for 9-substituted acridines to illustrate the typical output of DFT calculations; specific results for this compound would require a dedicated computational study. Data sourced from a study on corrosion inhibitors. researchgate.net

Theoretical Prediction of Photophysical Characteristics

The photophysical properties of molecules, such as their absorption and emission of light, can be effectively predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). nih.govchemrxiv.orgrsc.org TD-DFT extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra, and oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org

For acridine derivatives, theoretical calculations are crucial for interpreting experimental spectra and understanding the nature of electronic transitions. rsc.org The calculations can identify whether a transition is primarily a π → π* or n → π* transition by analyzing the molecular orbitals involved. rsc.org For example, in a study of an acridine-tagged silver(I)-bis-N-heterocyclic carbene complex, TD-DFT calculations predicted a weak absorption band and a strong absorption band, assigning them to specific electronic transitions, which were in good agreement with experimental results. rsc.org

The introduction of a methyl group at the 3-position of the acridine core is expected to cause shifts in the absorption and emission spectra compared to the unsubstituted acridine. These solvatochromic shifts, influenced by the solvent environment, can also be modeled computationally. researchgate.net By performing TD-DFT calculations in the gas phase and incorporating solvent effects through models like the Polarizable Continuum Model (PCM), researchers can predict how the photophysical properties will change in different media. Theoretical studies on similar chromophores have shown that interactions with the environment can lead to red-shifts in the computed absorption and emission spectra. acs.org

| Compound | Predicted λmax (nm) | Oscillator Strength (f) | Transition Character | Computational Method |

|---|---|---|---|---|

| Acridine-NHC Complex | 391 | 0.0773 | HOMO(π) → LUMO(π) | TD-DFT |

| Acridine-NHC Complex | 241 | 0.9212 | Multiple (π → π, n/π → σ*) | TD-DFT |

This table shows representative TD-DFT results for a complex containing the acridine chromophore to demonstrate the type of data generated. Data sourced from a study on a blue-emitting silver(I) complex. rsc.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. coe.edued.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. biorxiv.orgnih.gov These simulations are particularly useful for understanding how a molecule like this compound interacts with its environment, such as solvent molecules or biological macromolecules. coe.edunih.gov

In a typical MD simulation, the system is defined by a force field (e.g., OPLS, AMBER), which is a set of parameters that describes the potential energy of the particles. The simulation is then run under specific conditions, such as constant temperature and pressure (NPT ensemble), to mimic a real-world environment. biorxiv.org

Structure-Property Relationship Elucidation through Computational Methods

A key goal of computational modeling is to establish clear structure-property relationships, explaining how a molecule's chemical structure dictates its physical and chemical properties. For this compound, computational methods provide a quantitative link between the presence and position of the methyl group and the molecule's resulting electronic and photophysical characteristics.

The "magic methyl" effect, a concept in medicinal chemistry, describes how the strategic placement of a methyl group can profoundly alter a molecule's properties and biological activity. scispace.com This effect arises from a combination of steric and electronic factors. Computational analysis can dissect these contributions. For example, the installation of a methyl group can induce conformational changes that lock the molecule into a more favorable geometry for a specific interaction. scispace.com

In the case of this compound, DFT calculations can demonstrate how the electron-donating methyl group alters the electron density distribution on the acridine ring. This change affects the HOMO-LUMO gap, which in turn influences the molecule's reactivity and its UV-Vis absorption spectrum. researchgate.netresearchgate.net Studies on substituted acridones have shown that an intramolecular charge transfer (ICT) process can be observed and analyzed computationally, linking the electronic nature of substituents to the photophysical behavior. researchgate.net

By combining results from DFT, TD-DFT, and MD simulations, a comprehensive picture emerges. DFT provides the baseline electronic structure, TD-DFT predicts how this structure responds to light, and MD simulations show how the molecule behaves in a dynamic, interacting environment. Together, these computational methods allow for the rationalization of observed properties and the prediction of the behavior of novel derivatives, thereby guiding the design of new molecules with tailored functions. researchgate.netresearchgate.net

Interactions with Biological Macromolecules: Mechanistic Insights

DNA Intercalation and Binding Dynamics of 3-Methylacridine Derivatives

Derivatives of this compound, like other acridine (B1665455) compounds, are known to interact with DNA, a process central to their biological effects. if-pan.krakow.plmdpi.com The primary mode of interaction is intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. if-pan.krakow.plresearchgate.net This insertion is stabilized by π-π stacking interactions with the DNA base pairs. if-pan.krakow.pl This process can interfere with crucial cellular functions such as DNA replication and transcription by distorting the DNA structure. mdpi.comif-pan.krakow.pl

Spectroscopic techniques are invaluable tools for elucidating the binding mechanisms between this compound derivatives and DNA. UV-Vis absorption spectroscopy, fluorescence quenching, and circular dichroism are commonly employed to characterize these interactions. mdpi.comresearchgate.net

Upon interaction with calf thymus DNA (ctDNA), acridine derivatives often exhibit changes in their UV-Vis absorption spectra. nih.govsemanticscholar.org A decrease in molar absorptivity (hypochromicity) and a shift in the wavelength of maximum absorption to a longer wavelength (bathochromic shift) are typically observed. researchgate.netnih.gov These spectral changes are indicative of the intercalation of the acridine ring into the DNA base pairs. researchgate.netnih.gov For instance, a study on acridine N-acylhydrazone derivatives showed hypochromicity ranging from 16% to 51% and a slight hypsochromic shift (blue shift) upon binding to ctDNA. nih.gov The binding constants (Kb), which quantify the affinity of the compound for DNA, can be calculated from these spectral changes. nih.gov For some thiazacridine and imidazacridine derivatives, these constants were found to be in the range of 1.46 × 10⁴ to 6.01 × 10⁴ M⁻¹. mdpi.comresearchgate.net

Fluorescence spectroscopy provides further insights into the binding process. The intrinsic fluorescence of acridine derivatives is often quenched upon binding to DNA. semanticscholar.org This quenching can be a result of electron transfer between the excited ligand and the DNA bases, indicating a close association. semanticscholar.org The Stern-Volmer quenching constant (KSV) can be determined from these experiments to quantify the efficiency of the quenching process. semanticscholar.org

Circular dichroism (CD) spectroscopy is used to monitor conformational changes in the DNA structure upon ligand binding. mdpi.comresearchgate.net The CD spectrum of DNA is sensitive to its helical structure. nih.gov Perturbations in the CD spectrum, such as changes in the intensity and position of the characteristic bands of B-form DNA, suggest that the binding of acridine derivatives can induce conformational changes in the DNA. mdpi.comnih.gov

Table 1: Spectroscopic Data for the Interaction of Acridine Derivatives with DNA

| Derivative Type | Spectroscopic Method | Observed Effect(s) | Binding Constant (K_b) / Quenching Constant (K_SV) | Reference(s) |

| Thiazacridine and Imidazacridine | UV-Vis, Fluorescence, CD | Hypochromism, Bathochromic shift, Fluorescence quenching, Perturbation of DNA conformation | K_b: 1.46 × 10⁴ - 6.01 × 10⁴ M⁻¹ | mdpi.comresearchgate.net |

| Acridine N-acylhydrazone | UV-Vis | Hypochromicity (16-51%), Hypsochromic shift | K_b for derivative 3b: 3.18 × 10³ M⁻¹ | nih.gov |

| Acridine-thiosemicarbazone | Fluorescence | Fluorescence quenching | K_SV for derivative 3f: 2.18 × 10⁴ M⁻¹ | semanticscholar.org |

These structural changes can be significant. For example, the binding of intercalators can lead to a lengthening of the DNA molecule. nih.gov The extent of these perturbations is often dependent on the specific structure of the acridine derivative, including the nature and position of its substituents. researchgate.net These substituents can influence the binding affinity and the precise geometry of the intercalated complex. researchgate.net The conformational changes induced in DNA can interfere with the binding of DNA-processing enzymes, such as polymerases and topoisomerases, thereby disrupting essential cellular processes. mdpi.comif-pan.krakow.pl

While many acridine derivatives intercalate into the well-known double-stranded (duplex) DNA, there is growing interest in their ability to bind to alternative DNA structures, such as G-quadruplexes. nih.govmdpi.com G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are found in regions of the genome with significant regulatory roles, such as telomeres and gene promoters. nih.govmdpi.com The stabilization of these G-quadruplex structures by small molecules has emerged as a promising strategy in drug design. nih.gov

Some acridine derivatives have shown a preference for binding to G-quadruplex DNA over duplex DNA. nih.gov This selectivity is often influenced by the substituents on the acridine core. nih.gov For instance, certain acridine derivatives have demonstrated high selectivity for G-quadruplex structures, while others, particularly some 5-methylacridine-4-carboxamide derivatives, exhibit high affinity for both duplex and quadruplex DNA with poor specificity. nih.gov The ability of a ligand to discriminate between these different DNA structures is a crucial factor in its potential as a targeted therapeutic agent. acs.org

NMR studies have been instrumental in confirming the interaction of acridine derivatives with both duplex and G-quadruplex DNA. nih.govmdpi.com For example, NMR titration experiments with a 5-methylacridine-4-carboxamide derivative confirmed its high affinity for both types of DNA structures. nih.gov The binding to G-quadruplexes often involves the stacking of the planar acridine chromophore onto the terminal G-quartet of the quadruplex structure. nih.gov

DNA Structural Perturbations and Conformational Changes

Interaction with Enzymes: Topoisomerase Inhibition Mechanisms

Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. nih.gov This function is vital for processes like DNA replication, transcription, and chromosome segregation. nih.gov Consequently, these enzymes are important targets for many therapeutic agents. if-pan.krakow.pl Acridine derivatives, including those of this compound, are well-known inhibitors of topoisomerases. mdpi.comif-pan.krakow.pl

The primary mechanism by which many acridine derivatives inhibit topoisomerases is through the stabilization of a transient intermediate in the enzyme's catalytic cycle, known as the cleavable complex. nih.gov In this complex, the enzyme is covalently bound to the cleaved DNA strand. nih.gov By intercalating into the DNA at the site of cleavage, the acridine derivative prevents the re-ligation of the DNA strand, effectively trapping the enzyme on the DNA. nih.gov This leads to the accumulation of DNA strand breaks. These "topoisomerase poisons" can inhibit both topoisomerase I and topoisomerase II. irb.hrnih.gov For example, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a known inhibitor of both topoisomerase I and II. nih.gov

Some acridine derivatives may also act as catalytic inhibitors, interfering with the enzyme's function without stabilizing the cleavable complex. nih.gov The specific mechanism of inhibition can be influenced by the structure of the acridine derivative. nih.gov For example, studies on acridine-thiosemicarbazone derivatives have shown that some compounds in this class can inhibit topoisomerase IIα. nih.govnih.gov Similarly, certain thiazacridine and imidazacridine derivatives have demonstrated inhibitory activity against human topoisomerase I. mdpi.com

Protein Binding Interactions (e.g., Serum Albumins)

Beyond DNA and topoisomerases, this compound derivatives can also interact with other proteins, most notably serum albumins. nih.gov Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. mdpi.com The binding of a drug to serum albumin can significantly affect its pharmacokinetic properties, including its distribution, metabolism, and excretion. mdpi.com

The interaction of acridine derivatives with serum albumins has been investigated using spectroscopic methods, particularly fluorescence spectroscopy. nih.govnih.gov HSA has intrinsic fluorescence, primarily due to its tryptophan residues. nih.gov The binding of a ligand to HSA can cause quenching of this fluorescence, providing a means to study the binding interaction and determine binding parameters such as the binding constant (Kb) and the number of binding sites (n). nih.gov

Studies on acridine-thiosemicarbazone derivatives have shown that they can bind to bovine serum albumin (BSA), with binding constants (Kb) ranging from 1.62 × 10⁴ to 8.71 × 10⁵ M⁻¹. nih.gov In another study, acridine N-acylhydrazone derivatives were also found to interact with HSA, with fluorescence quenching indicating the formation of a complex. nih.gov Molecular docking studies have suggested that these derivatives can bind to specific sites on the albumin molecule, such as Sudlow's site I. nih.gov These interactions are often driven by hydrophobic forces. researchgate.net

Advanced Applications of 3 Methylacridine and Its Derivatives in Chemical Biology and Materials Science

Development of 3-Methylacridine-Based Fluorescent Probes for Bioimaging

Fluorescent probes constructed from small organic molecules are indispensable tools in modern biology, offering dynamic insights into the localization and concentration of target molecules. nih.gov The core structure of these probes typically consists of a fluorophore, a recognition group, and a linker. mdpi.com Derivatives of this compound serve as the fluorescent scaffold in a variety of probes designed for high-contrast bioimaging. nih.govrsc.org

The cellular uptake and subsequent localization of fluorescent probes are critical parameters for their application in bioimaging. The lipophilicity and structural attributes of acridine (B1665455) derivatives play a significant role in their ability to permeate cell membranes and accumulate in specific organelles. For instance, the length of an alkyl chain attached to the acridine core can influence mitochondrial targeting. nih.gov While specific studies focusing solely on this compound are part of a broader research area, the principles governing the uptake of other substituted acridines provide a framework for understanding its behavior. The planar nature of the acridine ring system is known to facilitate interactions with cellular components. researchgate.net The cellular uptake of nanoparticles, for example, has been shown to be size-dependent, a factor that is also relevant for molecular probes. nih.gov The investigation of acridine derivatives often involves studying their interaction with DNA within the cell. diva-portal.org

The ability to monitor cellular events as they happen is a key advantage of fluorescent probes. labinsights.nl Acridine derivatives, including those based on the this compound structure, are utilized for the real-time visualization of dynamic processes such as exocytosis. For example, acridine orange has been employed to image the release and swelling of mucin granules in real-time with high temporal resolution. nih.gov This is achieved by leveraging the dye's distinct spectroscopic properties in different environments. nih.gov The development of fluorescent probes with features like minimal damage to biological samples and deep tissue penetration further enhances their utility in live-cell imaging. nih.govrsc.org These probes can be designed to respond to specific enzymatic activities, allowing for the visualization of enzyme function within living cells. frontiersin.org

The inherent ability of the acridine ring to intercalate with DNA makes its derivatives, including 9-methylacridine-2-sulfonic acid, effective tools for nucleic acid detection. This interaction can lead to changes in the fluorescence properties of the acridine compound, providing a detectable signal. researchgate.net The development of fluorescent probes extends to the detection of other biomolecules as well. For instance, probes have been designed for the sensitive detection of proteins and ions. nih.gov The strategy often involves a recognition moiety that specifically binds to the target biomolecule, which in turn modulates the fluorescence of the acridine core. mdpi.com The detection of mismatched DNA has been achieved using electrochemical biosensors that incorporate proteins which bind to the DNA, showcasing the versatility of biomolecule detection systems.

Table 1: Examples of Acridine Derivatives in Biomolecule Detection

| Acridine Derivative Type | Target Biomolecule | Detection Principle |

| General Acridine Derivatives | DNA | Intercalation leading to fluorescence change researchgate.net |

| Functionalized Acridines | Proteins, Ions | Specific binding by a recognition moiety modulating fluorescence nih.gov |

| Imidazolium-tagged Acridines | TDP-43 Protein Aggregates | Inhibition of aggregation monitored by ThT fluorescence core.ac.uk |

This table provides a generalized overview based on the capabilities of acridine derivatives.

The fluorescence characteristics of certain acridine derivatives are sensitive to their microenvironment, making them suitable as probes for cellular parameters like pH and polarity. rsc.org For example, acridine-based probes have been developed where an increase in solvent polarity leads to a significant red-shift in the emission wavelength and an enhancement of fluorescence intensity. rsc.org This sensitivity allows for the dynamic monitoring of changes in intracellular polarity. rsc.org The design of such probes often involves the strategic placement of functional groups that influence the electronic properties of the acridine fluorophore in response to environmental changes.

Detection and Quantification of Biomolecules (e.g., DNA, proteins, ions)

Application in Organic Optoelectronics and Luminescent Materials

The field of organic optoelectronics utilizes organic materials for light-emitting and light-harvesting applications. researchgate.netsyntecoptics.com Acridine derivatives, valued for their chromophoric properties, are investigated for their potential in these technologies. rsc.org

Acridine and its derivatives are recognized as excellent chromophoric sources for organic luminous molecules. rsc.org They have been incorporated into materials for light-emitting devices. chemblink.com Specifically, silver(I) complexes of acridine-tethered N-heterocyclic carbenes have been synthesized and shown to exhibit blue emission with good fluorescence quantum yields. rsc.org The photophysical properties of these materials can be tuned by modifying the acridine structure. rsc.org The development of efficient blue-emitting materials is crucial for display technologies and lighting applications. researchgate.net Research has shown that combining blue LEDs with copper-based catalysts can lead to more sustainable photochemical reactions, highlighting the importance of blue light sources in modern chemistry. laserfocusworld.com

Light-Emitting Applications (e.g., blue emission)

Novel Applications in Sensing and Environmental Monitoring

The unique photophysical properties of this compound and its derivatives have paved the way for their use as fluorescent and colorimetric chemosensors. rsc.org These sensors are designed to detect specific ions and molecules through observable changes in their fluorescence or color upon binding with a target analyte. rsc.orgrsc.org The development of such sensors is a significant area of research with applications in environmental monitoring, industrial process control, and diagnostics. chemblink.comnih.gov

Derivatives of acridine are particularly effective in detecting metal ions and other environmental pollutants. chemblink.com The mechanism often involves the acridine derivative forming a complex with the target analyte, which alters its electronic structure and, consequently, its photophysical properties. justdial.com For example, sensors can be designed where the fluorescence of the acridine compound is "turned off" (quenched) or "turned on" (enhanced) in the presence of a specific substance. chemblink.com

By strategically modifying the structure of acridines, researchers can create sensors with high selectivity and sensitivity for target molecules. chemblink.com For instance, the introduction of specific binding sites or functional groups onto the this compound scaffold can tailor the sensor to recognize a particular analyte. Research has demonstrated the potential of acridine-based systems in detecting heavy metals and other toxic substances in environmental samples. justdial.com While the development of a wide range of fluorescent chemosensors is a broad field, the core principles are often based on donor-π-acceptor (D-π-A) structures or aggregation-induced emission (AIE) phenomena, where molecular conformation changes lead to distinct optical responses. rsc.orggdut.edu.cn These sensor systems offer a rapid, convenient, and accurate means for environmental analysis. researchgate.net

Table 2: Applications of Acridine Derivatives in Sensing

| Sensor Based On | Target Analyte | Principle of Detection | Application | Reference(s) |

| Modified 9-methylacridine (B196024) | Metal ions, Environmental pollutants | Selective binding leading to changes in fluorescence. | Environmental Monitoring, Diagnostics | chemblink.com |

| General Acridine Derivatives | Heavy metals, Toxic substances | Complex formation leading to a measurable signal. | Environmental Monitoring | justdial.com |

| Acridine-based dyes | Biological molecules | Surface-Enhanced Raman Scattering (SERS) reporter. | Live-cell Imaging | researchgate.net |

| Pyrimidine-phthalimide derivatives (D-π-A concept) | pH (Protons) | Protonation causes dramatic colorimetric and fluorescent changes. | pH Sensing | rsc.org |

| Tetraphenylethylene-functionalized molecule (TPE4A) | Hypochlorite anion (ClO⁻) | Colorimetric and fluorescent dual-mode response. | Chemical Sensing | mdpi.com |

Conclusion and Future Research Directions

Summary of Key Academic Contributions of 3-Methylacridine Research

Research into this compound and its derivatives has made noteworthy contributions to the broader field of heterocyclic chemistry and medicinal chemistry. A significant focus has been on the synthesis of novel acridine-based compounds and the exploration of their biological activities. For instance, the structural framework of acridine (B1665455), a semi-planar heterocyclic system, allows for significant interaction with various biomolecular targets. rsc.org This has spurred investigations into creating derivatives with enhanced pharmacological properties.

Key synthetic strategies have included modifications of the acridine ring to improve physicochemical and pharmacological characteristics. mdpi.com For example, the synthesis of 9-substituted acridine derivatives has been a prominent area of research, leading to compounds with potential therapeutic applications. mdpi.com The introduction of different functional groups to the acridine nucleus has been explored to develop compounds with a range of biological activities, including anticancer, antibacterial, and antiviral properties. rsc.orgmdpi.com

While specific research focusing solely on this compound's academic contributions is not extensively detailed in the provided results, the broader context of acridine chemistry suggests that its primary role has been as a foundational structure for the development of more complex, biologically active molecules. The methyl group at the 3-position can influence the electronic properties and steric interactions of the acridine ring system, thereby affecting its binding affinity to biological targets.

Emerging Trends and Challenges in Acridine Chemistry

The field of acridine chemistry is currently experiencing several emerging trends driven by advancements in synthetic methodologies and a deeper understanding of their biological mechanisms. One major trend is the development of more environmentally friendly and efficient synthetic routes. jsynthchem.com This includes the use of microwave-assisted synthesis, metal-free catalysis, and one-pot synthesis to produce acridine derivatives. sioc-journal.cn There is also a growing interest in creating acridine-based compounds for applications beyond medicine, such as in fluorescent materials, industrial dyes, and organic semiconductor materials. sioc-journal.cn

A significant challenge in acridine chemistry is overcoming the limitations of existing acridine-based drugs, such as side effects, drug resistance, and poor bioavailability. researchgate.net This has prompted extensive research into structural modifications of the acridine core to develop new derivatives with improved therapeutic profiles. researchgate.net For example, researchers are designing and synthesizing novel acridine derivatives with enhanced cytotoxicity against various cancer types and improved selectivity. eurekaselect.comresearchgate.net

Another challenge lies in the development of highly specific and rapid detection methods using acridine-based compounds. For instance, there is ongoing research to develop efficient electrochemiluminescence (ECL) methods using acridine derivatives for detecting multiple analytes. researchgate.net

Prospective Research Avenues for this compound in Interdisciplinary Fields

The unique properties of the acridine scaffold open up numerous prospective research avenues for this compound and its derivatives in various interdisciplinary fields. The integration of synthetic chemistry with pharmacology and molecular biology will be crucial to fully exploit their therapeutic potential. eurekaselect.comresearchgate.net

In medicinal chemistry , future research could focus on designing and synthesizing novel this compound derivatives as targeted therapeutic agents. This includes the development of compounds that can act as DNA intercalators, enzyme inhibitors, or modulators of specific cellular pathways involved in diseases like cancer. ontosight.ainih.gov The exploration of this compound analogues as potential treatments for neurodegenerative disorders also presents a promising area of investigation. nih.gov

In materials science , the fluorescent properties of the acridine ring system suggest that this compound derivatives could be developed as novel fluorescent probes for bio-imaging and sensing applications. sioc-journal.cn Research into their use as organic light-emitting diodes (OLEDs) or components in other electronic devices is another potential avenue.

In biotechnology , this compound-based compounds could be explored as tools for studying biological processes. For example, their ability to interact with DNA could be harnessed to develop probes for nucleic acid detection and quantification. researchgate.net

The continued exploration of this compound and its derivatives, driven by interdisciplinary collaboration, holds significant promise for advancements in medicine, materials science, and biotechnology.

常见问题

Q. What role does this compound play in developing fluorescent probes, and how are quantum yields optimized?

- Methodological Answer : Modify the acridine core with electron-donating/withdrawing groups to tune emission wavelengths. Measure quantum yields using integrating spheres with rhodamine B as a standard. Assess photostability under continuous irradiation and correlate with substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。